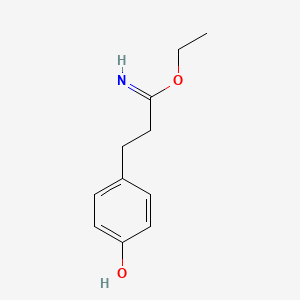

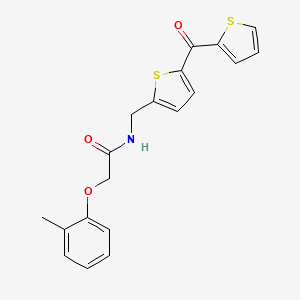

![molecular formula C17H18ClN5 B2524605 1-(3-Chlorophenyl)-4-(3-methylpiperidyl)pyrazolo[5,4-d]pyrimidine CAS No. 890947-80-5](/img/structure/B2524605.png)

1-(3-Chlorophenyl)-4-(3-methylpiperidyl)pyrazolo[5,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(3-Chlorophenyl)-4-(3-methylpiperidyl)pyrazolo[5,4-d]pyrimidine" is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has been studied for its potential antiproliferative and proapoptotic properties in cancer cell lines. Pyrazolo[3,4-d]pyrimidines have been reported to inhibit the phosphorylation of Src, a protein associated with cancer cell growth and survival, and to induce apoptosis by inhibiting the anti-apoptotic gene BCL2 .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions starting from commercially available substrates. For instance, a novel compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, was prepared through a two-step synthesis from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, which could serve as an intermediate for further functionalization . Although the specific synthesis of "1-(3-Chlorophenyl)-4-(3-methylpiperidyl)pyrazolo[5,4-d]pyrimidine" is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, was determined to understand its antitumor activity . The structure-activity relationship (SAR) is essential in designing derivatives with enhanced potency and selectivity.

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions to introduce different substituents that affect their biological activity. The chloromethyl group in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, for example, allows for further chemical modifications to create disubstituted derivatives with potential pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are important for the compound's bioavailability and efficacy. The provided papers do not detail these properties for "1-(3-Chlorophenyl)-4-(3-methylpiperidyl)pyrazolo[5,4-d]pyrimidine," but such analyses are typically conducted using various spectroscopic and analytical techniques.

Applications De Recherche Scientifique

Adenosine Receptor Affinity and Antiproliferative Effects

Pyrazolo[3,4-d]pyrimidines, including analogues like 1-(3-Chlorophenyl)-4-(3-methylpiperidyl)pyrazolo[5,4-d]pyrimidine, have been explored for their affinity towards adenosine receptors and potential antiproliferative effects. The compounds have demonstrated significant activity in binding to A1 adenosine receptors, with specific substitutions at the N1 and N5 positions showing enhanced activity. This property suggests potential applications in the development of drugs targeting adenosine receptors for various therapeutic purposes (Harden, Quinn, & Scammells, 1991). Furthermore, the pyrazolo[3,4-d]pyrimidine derivatives have been found to exhibit potent antiproliferative and proapoptotic activities against cancer cell lines by interfering with c-Src phosphorylation, indicating their potential as anticancer agents (Carraro et al., 2006).

Antimicrobial Activity

Derivatives of pyrazolo[3,4-d]pyrimidine have also been investigated for their antimicrobial properties. Compounds with specific modifications have shown comparable activity to standard antibiotics like Chloramphenicol against various microbial strains. This suggests a potential role in developing new antimicrobial agents to combat resistant bacterial infections (Ghorab et al., 2004).

Novel Anticancer Agents

The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives has led to the discovery of compounds with significant antitumor activity across various cancer cell lines. These findings highlight the scaffold's utility in the development of new anticancer therapies, with certain derivatives showing enhanced efficacy and potential for further pharmacological investigation (Kandeel et al., 2012).

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-4-(3-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5/c1-12-4-3-7-22(10-12)16-15-9-21-23(17(15)20-11-19-16)14-6-2-5-13(18)8-14/h2,5-6,8-9,11-12H,3-4,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPKVQJPHXIXRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

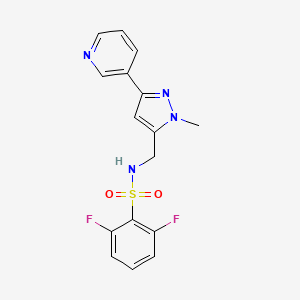

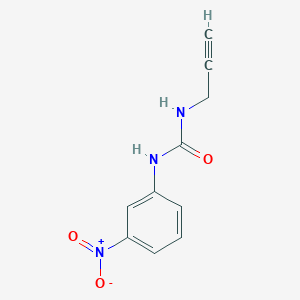

![2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2524525.png)

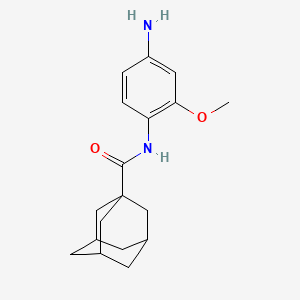

![N-(1-cyanocyclopentyl)-2-[2-(2-hydroxy-2-phenylethyl)azepan-1-yl]acetamide](/img/structure/B2524528.png)

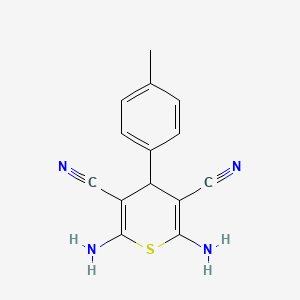

![N-[[4-(2-chlorophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2524530.png)

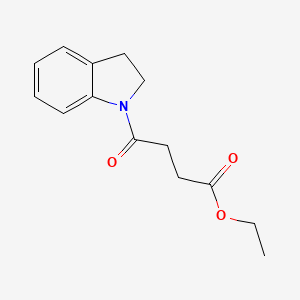

![ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2524535.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2524544.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2524545.png)